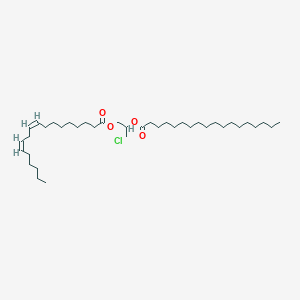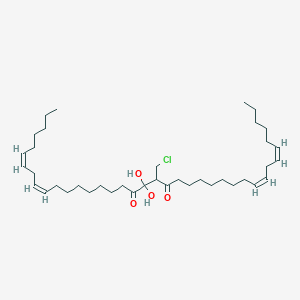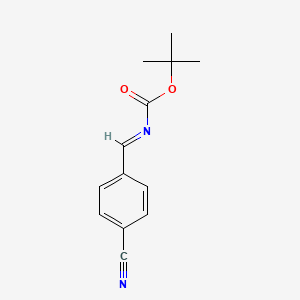
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyano group attached to a benzylidene moiety, which is further linked to a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester typically involves the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. One common method is the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyano-benzylidene)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features are investigated for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyano-benzylidene)-carbamic acid methyl ester
- (4-Cyano-benzylidene)-carbamic acid ethyl ester
- (4-Cyano-benzylidene)-carbamic acid isopropyl ester
Uniqueness
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and degradation, enhancing its utility in various applications.
Properties
CAS No. |
150884-51-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3 |
InChI Key |
RALNCPSAHALXIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
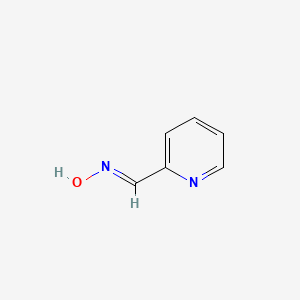
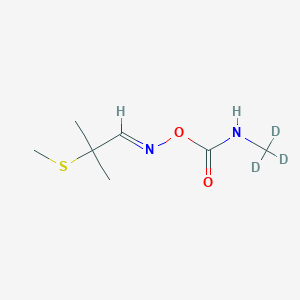
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
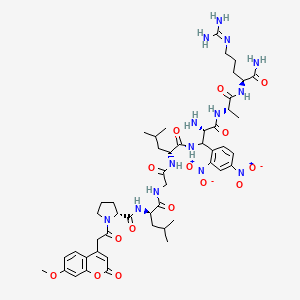
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/new.no-structure.jpg)
